molecular formula C50H72O2 B1252539 (2R,6R,2'R,6'R)-decaprenoxanthin

(2R,6R,2'R,6'R)-decaprenoxanthin

Cat. No. B1252539
M. Wt: 705.1 g/mol
InChI Key: FMUTWECJHLYSSS-DXAMSVBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,6R,2'R,6'R)-decaprenoxanthin is a natural product found in Arthrobacter with data available.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Process : The synthesis of (2R,6R,2'R,6'R)-decaprenoxanthin has been achieved starting from (-)-β-pinene, highlighting the methods to create this optically active C50-carotenoid (Gerspacher & Pfander, 1989).

Biological Pathways and Production

  • Biosynthetic Pathway in Bacteria : Corynebacterium glutamicum mutants have been studied for their carotenoid content, revealing insights into the biosynthetic pathway leading to various decaprenoxanthin derivatives, including (2R,6R,2'R,6'R)-decaprenoxanthin di-(β-D)-glucoside (Krubasik et al., 2001).
  • Microbial Production : Aureobacterium sp., isolated from seawater, has been reported to produce the dihydroxy C50-carotenoid decaprenoxanthin, with enhanced yield when D-psicose is added to the culture medium (Fukuoka et al., 2004).

Engineering and Metabolic Studies

  • CRISPRi-Library-Guided Engineering : The use of CRISPR interference (CRISPRi) for metabolic engineering in Corynebacterium glutamicum has identified target genes affecting decaprenoxanthin biosynthesis, providing strategies for enhancing its production (Göttl et al., 2021).
  • Regulation of Carotenogenesis : Studies on Corynebacterium glutamicum have shed light on isoprenoid pyrophosphate-dependent transcriptional regulation of carotenogenesis, revealing mechanisms that could potentially be manipulated for increased decaprenoxanthin production (Henke et al., 2017).

Chemical and Biological Characterization

  • Chemical Properties and Derivatives : Research on the partial synthesis and characterization of capsokarpo xanthins and epoxycapsanthins provides insights into the chemical properties and potential derivatives of decaprenoxanthin-related compounds (Deli et al., 1998).

Biosynthetic Pathway Analysis

  • Decaprenoxanthin in Cell-free Systems : The stereochemistry and biosynthesis of decaprenoxanthin in Flavobacterium dehydrogenans have been studied using cell-free systems, offering a deeper understanding of its biosynthetic pathways (Fahey & Milborrow, 1978).

Metabolic Function and Genetic Analysis

  • Gene Cluster Analysis for Synthesis : The expression and functional analysis of a gene cluster in Corynebacterium glutamicum involved in decaprenoxanthin synthesis reveal mechanisms for the formation of C50 carotenoids (Krubasik et al., 2001).

properties

Molecular Formula

C50H72O2

Molecular Weight

705.1 g/mol

IUPAC Name

(E)-4-[5-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[5-[(E)-4-hydroxy-3-methylbut-2-enyl]-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-4,6,6-trimethylcyclohex-3-en-1-yl]-2-methylbut-2-en-1-ol

InChI

InChI=1S/C50H72O2/c1-37(19-15-21-39(3)25-33-47-43(7)27-31-45(49(47,9)10)29-23-41(5)35-51)17-13-14-18-38(2)20-16-22-40(4)26-34-48-44(8)28-32-46(50(48,11)12)30-24-42(6)36-52/h13-28,33-34,45-48,51-52H,29-32,35-36H2,1-12H3/b14-13+,19-15+,20-16+,33-25+,34-26+,37-17+,38-18+,39-21+,40-22+,41-23+,42-24+

InChI Key

FMUTWECJHLYSSS-DXAMSVBWSA-N

Isomeric SMILES

CC1=CCC(C(C1/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2C(C(CC=C2C)C/C=C(/CO)\C)(C)C)\C)\C)/C)/C)(C)C)C/C=C(/CO)\C

Canonical SMILES

CC1=CCC(C(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CCC(C2(C)C)CC=C(C)CO)C)C)C)(C)C)CC=C(C)CO

synonyms

decaprenoxanthin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,6R,2'R,6'R)-decaprenoxanthin
Reactant of Route 2
(2R,6R,2'R,6'R)-decaprenoxanthin
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(2R,6R,2'R,6'R)-decaprenoxanthin
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(2R,6R,2'R,6'R)-decaprenoxanthin
Reactant of Route 5
(2R,6R,2'R,6'R)-decaprenoxanthin
Reactant of Route 6
(2R,6R,2'R,6'R)-decaprenoxanthin

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